18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Overview
Description
“18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine” is a chemical compound with the CAS Number: 75460-28-5 . It has a molecular weight of 391.26 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2
. This code provides a specific description of the molecule’s structure, including the positions of the bromine atom and the oxygen atoms in the cyclic structure. Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Structural and Coordination Analysis
The compound has been analyzed for its structural properties, particularly in its coordination with potassium in certain chemical compounds. For instance, in one study, the potassium atom is coordinated equatorially by six macrocycle oxygen atoms and axially by two oxygen atoms of two anions, forming polymeric chains in the crystal structure (Kotlyar et al., 2006).
Synthesis and Biological Activity
The compound is also involved in the synthesis of biologically active compounds. For example, aminocyclitols, derived from cyclitols, are synthesized using this compound. These constitute an important class of biologically active compounds (Kurbanoğlu, 2016). Additionally, new nucleoside analogues based on a methylenecyclopropane structure were synthesized and evaluated for antiviral activity, highlighting the compound's role in the creation of potential antiviral agents (Qiu et al., 1998).
Cytotoxic Activity
Research on the compound's derivatives has explored its potential in developing cytotoxic agents. For instance, benzophenanthrolinone analogues of acronycine, a cytotoxic agent, have been synthesized using derivatives of this compound (Bongui et al., 2001).
Chemical Synthesis and Pharmacology
In pharmacological research, the compound has been used in the synthesis of other pharmacologically relevant compounds. For example, 2,9beta-dimethyl-2'-hydroxy-6,7-benzomorphan, a potent analgesic, was synthesized from this compound, demonstrating its utility in creating therapeutic agents (Inoue et al., 1975).
Synthesis of Phosphonic Acid Analogue
The compound has been utilized in the synthesis of phosphonic acid analogues, which are significant in biochemical research and potential therapeutic applications (Vasella & Wyler, 1991).
Preparation of Acyclic Nucleoside Phosphonates
It also plays a role in the preparation of acyclic nucleoside phosphonates, compounds with potential applications in antiviral therapies (Mullah & Bentrude, 1994).
Antimicrobial and Antifungal Activity
Derivatives of the compound have been synthesized and shown significant antimicrobial and antifungal activities, indicating its potential in developing new antimicrobial agents (Omolo et al., 2011).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .
properties
IUPAC Name |
20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZIFBFFGIFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370186 | |
Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
CAS RN |
75460-28-5 | |
Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromobenzo-18-crown 6-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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